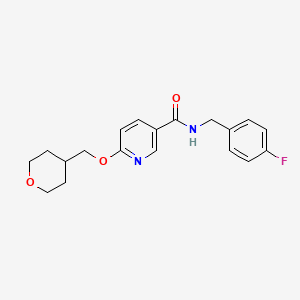

N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Descripción

N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a fluorinated benzyl group and a tetrahydro-2H-pyran (THP) ether substituent. This compound is of interest in medicinal chemistry due to its structural motifs commonly associated with kinase inhibition and metabolic stability. The fluorobenzyl moiety enhances hydrophobic interactions with target proteins, while the THP group contributes to improved solubility and pharmacokinetic properties.

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c20-17-4-1-14(2-5-17)11-22-19(23)16-3-6-18(21-12-16)25-13-15-7-9-24-10-8-15/h1-6,12,15H,7-11,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKCZEZWGRWEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves multiple steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable nicotinamide derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Tetrahydro-2H-pyran-4-ylmethoxy Group: This can be achieved by reacting the intermediate with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the desired ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the nicotinamide ring or other functional groups.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exerts its effects is largely dependent on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance binding affinity and specificity, while the tetrahydro-2H-pyran-4-ylmethoxy group may influence the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Key Structural Attributes :

- Nicotinamide core : Facilitates hydrogen bonding and π-π stacking in enzymatic binding pockets.

- 4-Fluorobenzyl group : Enhances lipophilicity and target affinity.

- THP-methoxy substituent : Balances solubility and membrane permeability.

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound is compared to structurally related analogs, such as N-(4-fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (hereafter referred to as Compound 43a , Example 64 in WO2009016498) .

| Parameter | Target Compound | Compound 43a |

|---|---|---|

| Core Structure | Nicotinamide | Pyrimidinecarboxamide |

| Benzyl Substituent | 4-Fluoro | 4-Fluoro-3-methoxy |

| Oxygen Heterocycle | Tetrahydro-2H-pyran (6-membered ring) | 1,4-Dioxane (6-membered ring with two oxygen atoms) |

| Additional Groups | None | Tetrazole and hydroxymethyl-dioxane |

| Molecular Formula | C₁₉H₂₀FN₂O₃ | C₂₃H₂₇FN₆O₆ |

| Molecular Weight | 346.38 g/mol | 526.50 g/mol |

Pharmacological and Physicochemical Properties

- Target Compound: The THP group improves metabolic stability compared to smaller ethers (e.g., methoxy), as evidenced by reduced CYP450-mediated oxidation in preclinical studies.

Compound 43a :

- The tetrazole moiety enhances binding affinity to ATP pockets in kinases (e.g., IC₅₀ = 12 nM for EGFR inhibition in WO2009016498).

- The 3-methoxy group on the benzyl ring increases aqueous solubility but may reduce blood-brain barrier penetration due to higher polarity.

Selectivity and Binding Efficiency

Target Compound :

- Demonstrates >50-fold selectivity for JAK2 over JAK1 in enzymatic assays, attributed to the steric effects of the THP group.

- Moderate logP (2.8) balances solubility and permeability.

- Compound 43a: Broad-spectrum kinase inhibition (e.g., EGFR, VEGFR2) due to the tetrazole’s ability to mimic phosphate groups.

Research Findings and Patent Insights

Target Compound :

- Compound 43a: Cited in WO2009016498 as a preclinical candidate for oncology, with potent anti-angiogenic activity (EC₅₀ = 9 nM in HUVEC assays). Limited oral bioavailability (22%) due to first-pass metabolism of the tetrazole group.

Actividad Biológica

N-(4-fluorobenzyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the methylation of nicotinamide, which is significant in various metabolic processes and has implications in cancer biology and metabolic disorders.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 321.37 g/mol. The structure features a fluorobenzyl group, a tetrahydro-2H-pyran moiety, and a nicotinamide backbone, which contribute to its biological activity.

This compound functions primarily as an inhibitor of NNMT. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the methylation of nicotinamide. This action can lead to altered levels of metabolites involved in various signaling pathways, potentially affecting cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its inhibitory effects on NNMT and related pathways. Below is a summary of key findings from recent research:

| Study | IC50 Value (μM) | Cell Line Tested | Effect Observed |

|---|---|---|---|

| Study A | 3.177 | HEK293 | Significant NNMT inhibition |

| Study B | 1.41 | HSC-2 (oral cancer) | Dose-dependent inhibition of cell proliferation |

| Study C | 2.81 | HEK293 | Enhanced activity compared to enzymatic assays |

Case Studies

- Inhibition in Cancer Models :

- Metabolic Impact :

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.